Methyl 3-hydroxy-2-methylsulfanylbutanoate
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Description
Methyl 3-hydroxy-2-methylsulfanylbutanoate is a useful research compound. Its molecular formula is C6H12O3S and its molecular weight is 164.22. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Organic Reactions
Methyl 3-hydroxy-2-methylsulfanylbutanoate has been explored in the context of organic synthesis, particularly in reactions like the Baylis-Hillman reaction. For instance, Basavaiah et al. (2000) reported a one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates starting from methyl 3-aryl-3-hydroxy-2-methylenepropanoates. The process involved sequential treatment with acetic anhydride/trimethylsilyl trifluoromethanesulfonate (TMSOTf) and potassium carbonate/methanol, illustrating the compound's utility in creating complex organic molecules (Basavaiah, Padmaja, & Satyanarayana, 2000).
2. Role in Wine Aroma and Flavor
This compound has been implicated in the aroma and flavor profile of wines. Gammacurta et al. (2018) studied ethyl 2-hydroxy-3-methylbutanoate, a compound structurally similar to this compound, for its sensory attributes in wine. They discovered that certain enantiomers of this ester were more prevalent in red and white wines, contributing to the fruity ester profile, though the concentrations found in wines were considerably below the detection threshold, indicating no direct effect on fruity aroma modulation (Gammacurta et al., 2018).
3. Contribution to Natural Fragrance and Flavor
Starkenmann et al. (2007) explored the volatile organic sulfur-containing constituents in Poncirus trifoliata, a species closely related to Citrus, and found compounds related to this compound. These compounds contributed to the natural fragrance and flavor ingredients, showcasing the chemical's relevance in the creation of aromatic profiles in natural products (Starkenmann, Niclass, & Escher, 2007).
Properties
IUPAC Name |
methyl 3-hydroxy-2-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-4(7)5(10-3)6(8)9-2/h4-5,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBUUTOKSTXOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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